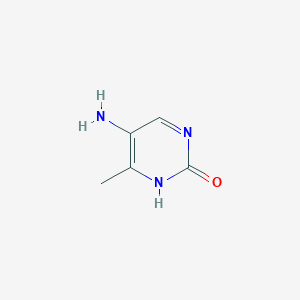
5-Amino-6-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a keto group at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with formamide under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Amino-6-methylpyrimidin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential role in nucleic acid analogs and enzyme inhibitors. It can be used to investigate the mechanisms of enzyme action and nucleic acid interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Amino-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
5-Amino-2,4-dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.
6-Methyluracil: Similar structure but lacks the amino group at the 5th position.
5-Amino-2-methylpyrimidine: Similar structure but lacks the keto group at the 2nd position.
Uniqueness: 5-Amino-6-methylpyrimidin-2(1H)-one is unique due to the presence of both an amino group and a keto group on the pyrimidine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-amino-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)2-7-5(9)8-3/h2H,6H2,1H3,(H,7,8,9) |
Clé InChI |
COQNUFNPXZMBQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
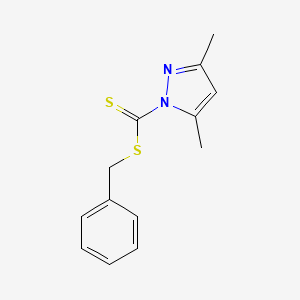
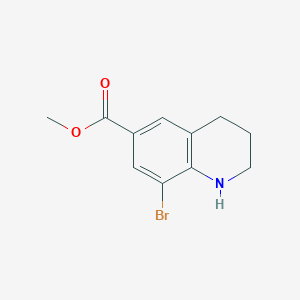
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
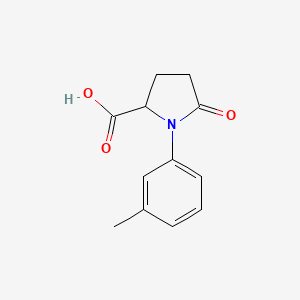
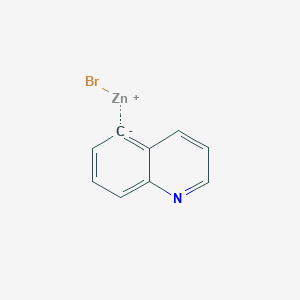
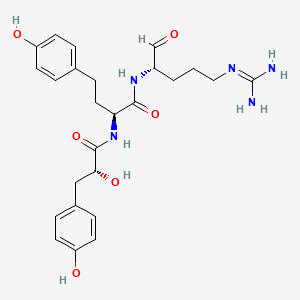
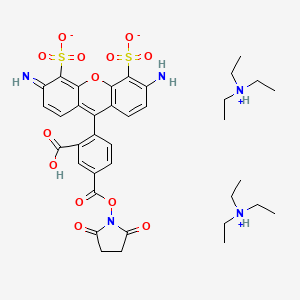
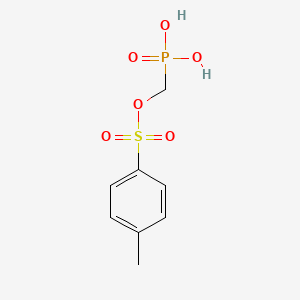
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)

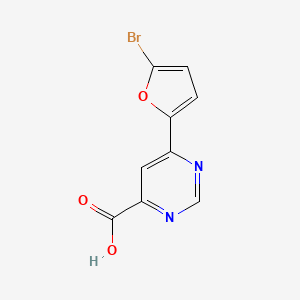
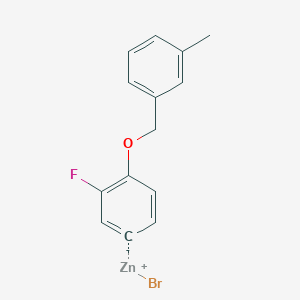
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
